Cas no 357404-99-0 (tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate)
![tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate structure](https://www.kuujia.com/scimg/cas/357404-99-0x500.png)
tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate
- 357404-99-0
- EN300-797357
-
- Inchi: 1S/C13H18N2O3/c1-13(2,3)18-12(17)15-8-6-11(16)10-5-4-7-14-9-10/h4-5,7,9H,6,8H2,1-3H3,(H,15,17)
- InChI Key: AJDCEGUYBJEXGC-UHFFFAOYSA-N
- SMILES: O(C(NCCC(C1C=NC=CC=1)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 250.13174244g/mol
- Monoisotopic Mass: 250.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 68.3Ų
tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797357-10.0g |
tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate |
357404-99-0 | 95% | 10.0g |
$3007.0 | 2024-05-22 | |
Enamine | EN300-797357-0.1g |
tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate |
357404-99-0 | 95% | 0.1g |
$615.0 | 2024-05-22 | |
Enamine | EN300-797357-1.0g |
tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate |
357404-99-0 | 95% | 1.0g |
$699.0 | 2024-05-22 | |
Enamine | EN300-797357-5.0g |
tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate |
357404-99-0 | 95% | 5.0g |
$2028.0 | 2024-05-22 | |
Enamine | EN300-797357-2.5g |
tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate |
357404-99-0 | 95% | 2.5g |
$1370.0 | 2024-05-22 | |
Enamine | EN300-797357-0.5g |
tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate |
357404-99-0 | 95% | 0.5g |
$671.0 | 2024-05-22 | |
Enamine | EN300-797357-0.05g |
tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate |
357404-99-0 | 95% | 0.05g |
$587.0 | 2024-05-22 | |
Enamine | EN300-797357-0.25g |
tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate |
357404-99-0 | 95% | 0.25g |
$642.0 | 2024-05-22 |
tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate Related Literature
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate
Introduction to tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate (CAS No. 357404-99-0)
tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate (CAS No. 357404-99-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a tert-butyl carbamate derivative that features a pyridine moiety and a ketone group. Its unique structural characteristics make it an important intermediate in the synthesis of various bioactive molecules and drug candidates.
The chemical structure of tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate consists of a tert-butyl group attached to the nitrogen atom of a carbamate, which is further linked to a 3-pyridinyl-substituted propionamide with a ketone functionality at the β-position. This combination of functional groups imparts specific reactivity and stability properties, making it a valuable building block in organic synthesis.
In recent years, significant advancements have been made in understanding the biological activities and potential therapeutic applications of compounds derived from tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate. Research has shown that this compound and its derivatives exhibit promising pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. These findings have sparked considerable interest among scientists and pharmaceutical companies, leading to increased efforts in developing novel drugs based on this scaffold.
One notable area of research involves the use of tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely used in the treatment of depression and anxiety disorders, and the ability to fine-tune their chemical structure can lead to improved efficacy and reduced side effects. Studies have demonstrated that modifications to the pyridine ring and the carbamate group can significantly influence the binding affinity and selectivity of these compounds for serotonin transporters.
Beyond its applications in drug discovery, tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate has also been explored for its potential use in agrochemicals. The presence of the pyridine moiety confers insecticidal and fungicidal properties, making it a promising candidate for developing new pesticides. Researchers have reported that derivatives of this compound exhibit high activity against various plant pathogens, suggesting its potential as an environmentally friendly alternative to conventional pesticides.
The synthetic accessibility of tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate has further contributed to its widespread use in both academic and industrial settings. Several efficient synthetic routes have been developed, allowing for large-scale production with high yields and purity. One common approach involves the reaction of tert-butyl isocyanate with 3-pyridinecarboxaldehyde followed by oxidation to form the ketone group. This method is highly reproducible and can be easily scaled up for commercial purposes.
In addition to its synthetic utility, tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate has also been studied for its physical and chemical properties. It is typically obtained as a white crystalline solid with good solubility in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF). Its stability under various conditions makes it suitable for long-term storage and handling in laboratory settings.
The safety profile of tert-butyl N-[3-oxo-3-(pyridin-3-yl)propyl]carbamate has been extensively evaluated through toxicological studies. These studies have shown that it exhibits low toxicity when handled properly, making it a safe choice for use in research laboratories. However, standard precautions should be taken when working with this compound to ensure the safety of laboratory personnel.
In conclusion, tert-butyl N-[3-oxo-3-(pyridin-3-y l)prop yl]carb amate (CAS No. 357404 -99 -0) strong > is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and agrochemical development. Its unique structural features and favorable properties make it an invaluable tool for scientists working on the synthesis of bioactive molecules and drug candidates. As research continues to uncover new possibilities for this compound, its importance in various scientific fields is likely to grow even further.
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